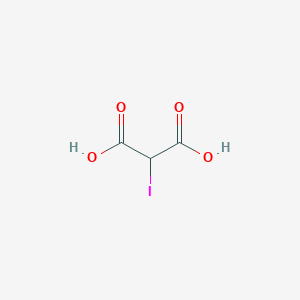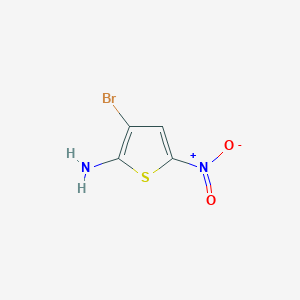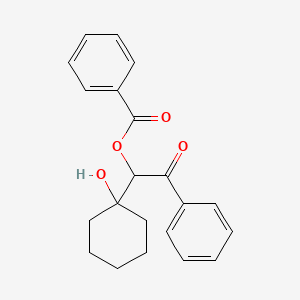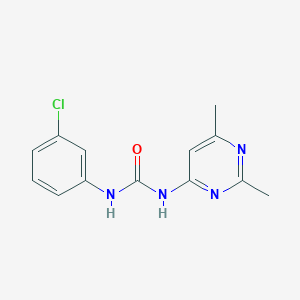
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, diphenyl groups, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-propanone with dimethylamine, followed by the introduction of diphenyl and phenoxy groups under controlled conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oximes or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic effects, such as its role as an active pharmaceutical ingredient, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 1-(dimethylamino)-: This compound shares the dimethylamino group but lacks the diphenyl and phenoxy groups.
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride: This compound is similar but includes a butynyloxy group instead of a phenoxy group.
Uniqueness
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diphenyl and phenoxy groups distinguishes it from other related compounds and contributes to its versatility in research and industrial applications.
Propriétés
Numéro CAS |
85603-35-6 |
|---|---|
Formule moléculaire |
C23H24ClNO2 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-phenoxy-1,1-diphenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C23H23NO2.ClH/c1-24(2)18-22(25)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-21-16-10-5-11-17-21;/h3-17H,18H2,1-2H3;1H |
Clé InChI |
CWXMSVFUBISTGL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


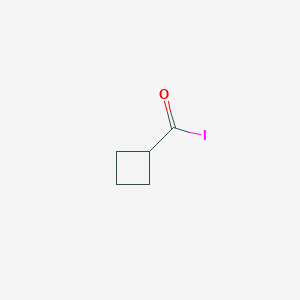
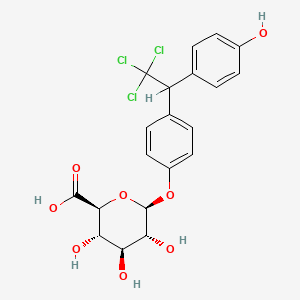
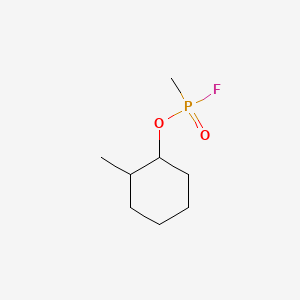

![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
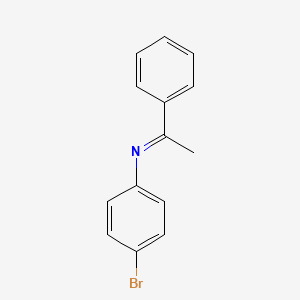
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
